Cas no 323204-52-0 (3-methylsulfonylsulfanylpropan-1-amine)

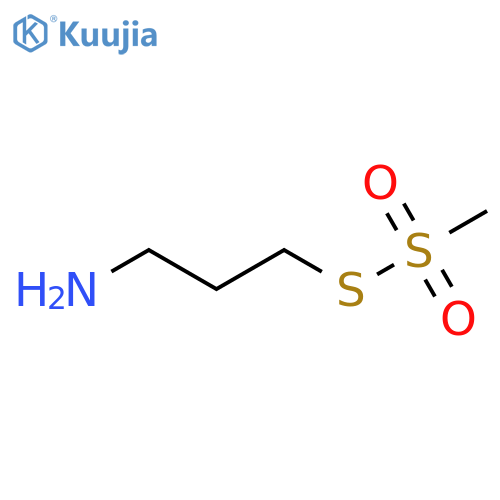

323204-52-0 structure

商品名:3-methylsulfonylsulfanylpropan-1-amine

CAS番号:323204-52-0

MF:C4H11NO2S2

メガワット:169.265638589859

CID:5262255

3-methylsulfonylsulfanylpropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-methylsulfonylsulfanylpropan-1-amine

-

- インチ: 1S/C4H11NO2S2/c1-9(6,7)8-4-2-3-5/h2-5H2,1H3

- InChIKey: VNSAROOCJXPTPB-UHFFFAOYSA-N

- ほほえんだ: C(N)CCSS(C)(=O)=O

3-methylsulfonylsulfanylpropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-372518-2.5g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 2.5g |

$1959.0 | 2025-03-18 | |

| Enamine | EN300-372518-0.05g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 0.05g |

$839.0 | 2025-03-18 | |

| Enamine | EN300-372518-0.1g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 0.1g |

$879.0 | 2025-03-18 | |

| Enamine | EN300-372518-0.25g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 0.25g |

$920.0 | 2025-03-18 | |

| Enamine | EN300-372518-0.5g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 0.5g |

$959.0 | 2025-03-18 | |

| Enamine | EN300-372518-1.0g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 1.0g |

$999.0 | 2025-03-18 | |

| Enamine | EN300-372518-10.0g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 10.0g |

$4299.0 | 2025-03-18 | |

| Enamine | EN300-372518-5.0g |

3-(methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95.0% | 5.0g |

$2900.0 | 2025-03-18 | |

| Ambeed | A1105850-1g |

3-(Methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95% | 1g |

$670.0 | 2024-08-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070917-1g |

3-(Methanesulfonylsulfanyl)propan-1-amine |

323204-52-0 | 95% | 1g |

¥4599.0 | 2023-03-17 |

3-methylsulfonylsulfanylpropan-1-amine 関連文献

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

323204-52-0 (3-methylsulfonylsulfanylpropan-1-amine) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:323204-52-0)3-methylsulfonylsulfanylpropan-1-amine

清らかである:99%

はかる:1g

価格 ($):603.0